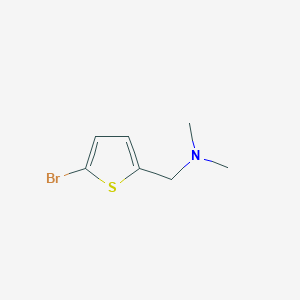![molecular formula C30H20N2 B1457222 9-Phenyl-9H,9'H-[3,3']Bicarbazolyl CAS No. 1060735-14-9](/img/structure/B1457222.png)
9-Phenyl-9H,9'H-[3,3']Bicarbazolyl
Übersicht
Beschreibung
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is an organic compound with the molecular formula C30H20N2 . It has an average mass of 408.493 Da and a monoisotopic mass of 408.162659 Da . It is used as an intermediate in the synthesis of electronic materials, particularly in the production of organic electroluminescent materials for OLED display screens .
Synthesis Analysis
The synthesis of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl involves several steps. One method involves the reaction of 9-phenyl-3,3’-bicarbazolyl with 1-bromo-2-fluorobenzene in the presence of cesium carbonate . The mixture is heated and stirred at 170 °C for 24 hours under an argon atmosphere .Molecular Structure Analysis
The molecular structure of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl includes a bicarbazole unit with a phenyl group attached . The structure is characterized by the presence of two carbazole units linked through a carbon-carbon bond at the 9-position .Chemical Reactions Analysis
The chemical reactions involving 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl are primarily associated with its use as an intermediate in the synthesis of electronic materials . It can undergo various reactions to form different compounds, which can be used in OLED series, such as Thiophene series, Fluorene series, Boronic Acid series, and so on .Physical and Chemical Properties Analysis
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl has a predicted boiling point of 685.6±37.0 °C and a predicted density of 1.23±0.1 g/cm3 . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Wissenschaftliche Forschungsanwendungen
Organische Elektrolumineszenzelemente
9-Phenyl-9H,9’H-[3,3’]Bicarbazolyl: ist ein bedeutender Akteur im Bereich der organischen Elektrolumineszenzelemente (EL). Seine Struktur, die zwei durch eine Phenylgruppe verbundene Carbazolringe aufweist, verleiht ihm hervorragende Lochtransportfähigkeiten. Dies macht es zu einem idealen Phosphoreszenz-Wirtsmaterial in organischen Leuchtdioden (OLEDs). Die Verbindung ist besonders wertvoll in phosphoreszierenden organischen EL-Bauelementen, wo sie zu hoher Effizienz und Langlebigkeit beiträgt .
OLED-Display-Technologie
Im Bereich der OLED-Display-Technologie dient 9-Phenyl-9H,9’H-[3,3’]Bicarbazolyl als entscheidendes Zwischenprodukt für die Synthese elektronischer Materialien. Seine Rolle bei der Herstellung von OLED-Bildschirmen ist aufgrund seiner elektrolumineszierenden Eigenschaften von entscheidender Bedeutung, die genutzt werden, um lebendige Displays mit hoher Lichtausbeute zu erzeugen .
Aufbau der Lochtransportschicht
Die Verbindung wird in der Lochtransportschicht von EL-Bauelementen verwendet. Diese Schicht ist essentiell für die Bewegung von Ladungsträgern zwischen den Elektroden und gewährleistet so den effizienten Betrieb des Bauelements. Die einzigartigen elektronischen Eigenschaften von 9-Phenyl-9H,9’H-[3,3’]Bicarbazolyl ermöglichen einen optimalen Lochtransport, der für die Leistung von EL-Elementen entscheidend ist .
Synthese organischer Elektronik
Der Syntheseprozess von 9-Phenyl-9H,9’H-[3,3’]Bicarbazolyl ist so konzipiert, dass er für die industrielle Produktion geeignet ist. Seine hohe Ausbeute und die Einfachheit der Nachbearbeitung machen es zu einem wertvollen Baustein in der organischen Synthese und Materialwissenschaft und tragen zum Fortschritt der organischen Elektronik bei .
Forschung zu photophysikalischen Eigenschaften
Die Erforschung der photophysikalischen Eigenschaften von Verbindungen wie 9-Phenyl-9H,9’H-[3,3’]Bicarbazolyl ist entscheidend, um ihr Verhalten und ihre Wechselwirkungen mit anderen Molekülen zu verstehen. Die Struktur dieser Verbindung ermöglicht eine detaillierte Untersuchung ihrer elektronischen Umgebung und ihres Einflusses auf die Strahlungseffizienz, was für die Entwicklung neuer Lumophore unerlässlich ist .
Fortgeschrittene Beleuchtungstechnologien
Die Entwicklung fortschrittlicher Beleuchtungstechnologien profitiert von den Eigenschaften von 9-Phenyl-9H,9’H-[3,3’]Bicarbazolyl. Seine Stabilität als dünne Filme und seine Fähigkeit, Triplett-Exzitonen einzuschließen, machen es zu einem vielversprechenden Material für die Herstellung hocheffizienter und langlebiger Beleuchtungslösungen .
Wirkmechanismus
Target of Action
The primary target of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is the organic electroluminescent (EL) elements, particularly in phosphorescent organic electroluminescent devices . It is used as an intermediate to synthesize electronic materials, such as OLED .
Mode of Action
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is utilized within the hole-transport layer, a crucial component of the device. This layer, intercalated between a pair of electrodes, plays a pivotal role in facilitating the movement of charge carriers, ensuring efficient operation of the device .
Biochemical Pathways
It is known that this compound is used in oled series, such as thiophene series, fluorene series, boronic acid series, and so on .
Pharmacokinetics
It is known that the compound has a boiling point of 6856±370 °C (Predicted) and a density of 123±01 g/cm3 (Predicted) .
Result of Action
The molecular and cellular effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl’s action primarily involve the facilitation of charge carrier movement in organic EL elements, leading to efficient operation of the device .
Action Environment
The action, efficacy, and stability of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl are influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature . .
Safety and Hazards
Zukünftige Richtungen
The future directions of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl are likely to be influenced by advancements in the field of organic electroluminescent materials and OLED technology. As an intermediate in the synthesis of these materials, its demand may increase with the growing popularity and development of OLED displays .
Biochemische Analyse
Biochemical Properties
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl plays a role in biochemical reactions primarily through its interactions with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other biomolecules such as transport proteins, influencing their function and stability .
Cellular Effects
The effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl on various cell types and cellular processes are diverse. In certain cell lines, it has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate the expression of genes related to antioxidant defenses, thereby impacting cellular metabolism and homeostasis. Furthermore, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl has been found to affect mitochondrial function, leading to changes in cellular energy production and apoptosis .
Molecular Mechanism
At the molecular level, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, thereby altering their function. For example, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl may inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl remains stable under dark and dry conditions but may degrade when exposed to light and moisture. Long-term effects on cellular function have been noted, with prolonged exposure leading to alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defenses and improved cellular function. At higher doses, toxic or adverse effects can occur, including oxidative stress, cellular damage, and impaired organ function. Threshold effects have been observed, where a specific dosage range results in significant changes in biological responses .
Metabolic Pathways
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence the metabolic flux and levels of various metabolites. The compound may also affect the activity of other enzymes and cofactors, leading to changes in metabolic processes and energy production .
Transport and Distribution
Within cells and tissues, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is transported and distributed through interactions with transport proteins and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. The compound’s distribution is also dependent on its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications may direct 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl to these compartments, where it can exert its effects on cellular processes .
Eigenschaften
IUPAC Name |
3-(9H-carbazol-3-yl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)26-19-21(15-17-30(26)32)20-14-16-28-25(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTLHQFSIDFAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65)C7=CC=CC=C72 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

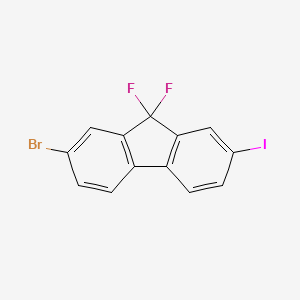
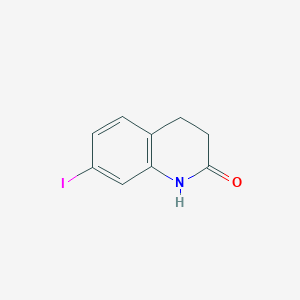
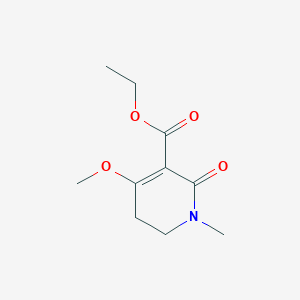
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)
![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)
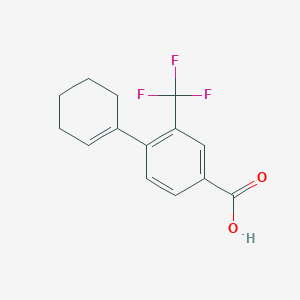

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
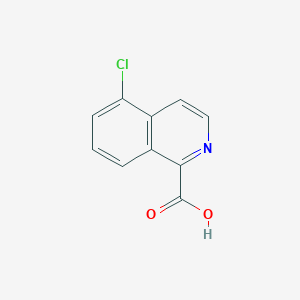
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)
